p-Toluenesulfonamide, N-(2-diethylaminoethyl)-
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Overview
Description
p-Toluenesulfonamide, N-(2-diethylaminoethyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial processes. This compound is characterized by the presence of a toluenesulfonamide group attached to a diethylaminoethyl moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Toluenesulfonamide, N-(2-diethylaminoethyl)- typically involves the reaction of p-toluenesulfonyl chloride with diethylaminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of p-Toluenesulfonamide, N-(2-diethylaminoethyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
p-Toluenesulfonamide, N-(2-diethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in anhydrous solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
p-Toluenesulfonamide, N-(2-diethylaminoethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, especially as antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Toluenesulfonamide, N-(2-diethylaminoethyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- p-Toluenesulfonamide
- o-Toluenesulfonamide
- Benzenesulfonamide
Uniqueness
p-Toluenesulfonamide, N-(2-diethylaminoethyl)- is unique due to the presence of the diethylaminoethyl group, which enhances its solubility and reactivity compared to other sulfonamides. This structural feature also imparts specific biological activities, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
6636-13-1 |
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Molecular Formula |
C13H22N2O2S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O2S/c1-4-15(5-2)11-10-14-18(16,17)13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI Key |
UDVZDSBQHHMVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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